molecular formula Al2Nb3 B14291428 CID 78060967

CID 78060967

Cat. No.: B14291428
M. Wt: 332.6822 g/mol
InChI Key: LSSADYGJMFJIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78060967 is a chemical compound registered in the PubChem database. PubChem Compound Identifiers (CIDs) are unique numerical labels assigned to chemical substances for systematic tracking and referencing in scientific literature and databases . This absence suggests that the compound may either be newly characterized, understudied, or a hypothetical entry in PubChem.

Properties

Molecular Formula

Al2Nb3

Molecular Weight

332.6822 g/mol

InChI

InChI=1S/2Al.3Nb

InChI Key

LSSADYGJMFJIFH-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Nb].[Nb].[Nb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78060967 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include the use of specific catalysts and solvents to facilitate the reaction. The reaction conditions such as temperature, pressure, and time are optimized to achieve the best results.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies such as automated reactors and real-time monitoring systems helps in achieving high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: CID 78060967 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction rate and yield.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products.

Scientific Research Applications

CID 78060967 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78060967 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78060967, we adopt a comparative framework based on structurally or functionally analogous compounds described in the evidence. Key parameters for comparison include chemical structure, bioactivity, physicochemical properties, and analytical characterization methods .

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameter This compound (Hypothetical) Oscillatoxin D (CID 101283546) ChEMBL1724922 (Nrf2 Inhibitor) Boronic Acid Derivatives (e.g., CID 53216313)
Chemical Class Not Available Oscillatoxin derivative Nrf2 inhibitor Boronic acid
Molecular Formula Not Available Not Provided Not Provided C₆H₅BBrClO₂
Molecular Weight Not Available Not Provided Not Provided 235.27 g/mol
Bioactivity Not Available Toxin (presumed) Nrf2 pathway inhibition Synthetic intermediate
Analytical Methods Not Available Structural MS/MS Pharmacological assays LC-ESI-MS, GC-MS
Log P (Predicted) Not Available Not Provided Not Provided 2.15 (XLOGP3)
Solubility Not Available Not Provided Not Provided 0.24 mg/mL

Key Findings from Analogous Compounds:

Structural Analogues :

  • Oscillatoxin derivatives (e.g., CID 101283546) are characterized by cyclic ether moieties and methyl substitutions, with structural elucidation relying on tandem mass spectrometry (MS/MS) .
  • Boronic acid derivatives (e.g., CID 53216313) exhibit synthetic versatility, often used in Suzuki-Miyaura cross-coupling reactions .

Bioactivity :

  • Nrf2 inhibitors like ChEMBL1724922 are pharmacologically relevant for modulating oxidative stress pathways, with IC₅₀ values in the micromolar range .
  • Oscillatoxins are presumed toxins, though their exact mechanisms remain understudied .

Analytical Characterization: GC-MS and LC-ESI-MS are critical for profiling volatile compounds (e.g., terpenoids in ) and polar molecules (e.g., ginsenosides in ), respectively. Source-induced collisionally activated dissociation (CID) in MS enables structural differentiation of isomers, as demonstrated for ginsenosides .

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